BenchChemオンラインストアへようこそ!

Ethyl 2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Anticancer screening HL-60 leukemia Structure-activity relationship

Ethyl 2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (compound 5c) is a fully characterized member of the 2-amido-1,3,4-thiadiazole class, first reported by Almasirad et al. in a systematic study of 14 benzamido-substituted analogs.

Molecular Formula C14H15N3O3S2
Molecular Weight 337.41
CAS No. 392318-03-5
Cat. No. B2730134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
CAS392318-03-5
Molecular FormulaC14H15N3O3S2
Molecular Weight337.41
Structural Identifiers
SMILESCCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C
InChIInChI=1S/C14H15N3O3S2/c1-3-20-11(18)8-21-14-17-16-13(22-14)15-12(19)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3,(H,15,16,19)
InChIKeyPADVOZNESYILBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (CAS 392318-03-5): A Defined 1,3,4-Thiadiazole for Cytotoxic SAR Screening


Ethyl 2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (compound 5c) is a fully characterized member of the 2-amido-1,3,4-thiadiazole class, first reported by Almasirad et al. (2016) in a systematic study of 14 benzamido-substituted analogs [1]. The compound bears a 3-methylbenzamido moiety at the thiadiazole 5-position and an ethyl thioacetate side chain at the 2-position. It was designed, synthesized, and evaluated alongside its ortho-, para-, and unsubstituted benzamido congeners for in vitro antitumor activity against HL-60, SKOV-3, and MOLT-4 human tumor cell lines by MTT assay. Commercially, the compound is available as a research chemical with a purity specification of ≥95% . It is important to note that high-strength differential evidence for this specific compound is presently limited to a single primary study; the quantitative differentiators below represent the most rigorous comparator-based data available as of the knowledge cutoff date.

Why Benzamido Substituent Position Dictates the Research Value of Ethyl 2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate


Within the ethyl 2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetate chemotype, the position of the methyl group on the benzamido phenyl ring is not a trivial structural detail—it is the dominant determinant of cytotoxic potency [1]. Head-to-head MTT data from Almasirad et al. (2016) demonstrate that the 3-methyl (meta) congener (5c) achieves near-equipotent dual inhibition of HL-60 and SKOV-3 cells (IC50 ≈ 30.8 and 26.3 μM, respectively), whereas the 2-methyl (ortho) analog (5b) is virtually inactive against HL-60 (IC50 > 100 μM) and approximately 2.3-fold weaker against SKOV-3. The 4-methyl (para) analog (5d) shows intermediate but significantly attenuated activity (HL-60 IC50 = 68.8 μM; SKOV-3 IC50 = 45.4 μM) [1]. These position-dependent activity cliffs mean that a procurement decision based solely on the generic 1,3,4-thiadiazole scaffold—without specifying the benzamido substitution pattern—risks acquiring a compound orders of magnitude less fit for cytotoxicity screening. The quantitative evidence below supports exactly why 5c, and not a casually selected positional isomer, should be the reference compound for meta-substituted SAR exploration.

Quantitative Comparator Evidence for Ethyl 2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate


HL-60 Promyelocytic Leukemia Cytotoxicity: Meta-Methyl Outperforms Ortho-Methyl and Para-Methyl Analogs

In a single-study head-to-head MTT assay panel, compound 5c (3-methylbenzamido) exhibited an IC50 of 30.8 ± 6.4 μM against HL-60 cells, representing a >3.2-fold improvement over the ortho-methyl analog 5b (IC50 > 100 μM), a 2.2-fold improvement over the para-methyl analog 5d (IC50 = 68.8 ± 14.9 μM), and a modest 5% improvement over the unsubstituted benzamido parent 5a (IC50 = 32.4 ± 4.2 μM) [1]. Among methyl-substituted congeners tested in this series, 5c displayed the highest potency against HL-60.

Anticancer screening HL-60 leukemia Structure-activity relationship

SKOV-3 Ovarian Carcinoma Cytotoxicity: Meta-Methyl Position Confers Balanced Activity Profile

Against the SKOV-3 ovarian carcinoma cell line, compound 5c achieved an IC50 of 26.3 ± 5.0 μM, which is 2.3-fold more potent than the ortho-methyl analog 5b (IC50 = 59.8 ± 19.9 μM) and 1.7-fold more potent than the para-methyl analog 5d (IC50 = 45.4 ± 13.2 μM), while being statistically comparable to the unsubstituted parent 5a (IC50 = 27.2 ± 3.0 μM) [1]. Notably, 5c was one of only two compounds (alongside 5h, 3-chlorobenzamido) identified in the study as exhibiting the highest growth inhibitory activity against SKOV-3 cells.

Ovarian cancer SKOV-3 Cytotoxicity screening

Position-Dependent SAR: Meta-Substitution as the Critical Structural Determinant for Dual HL-60/SKOV-3 Activity

Aggregating the data across all three methyl-substituted positional isomers reveals a clear SAR rank order: meta (5c) > para (5d) ≫ ortho (5b) for both HL-60 and SKOV-3 cell lines [1]. The meta-methyl congener 5c is the only methyl-substituted analog that maintains dual activity across both cell lines with IC50 values below 35 μM, whereas the ortho isomer 5b is essentially inactive against HL-60, and the para isomer 5d shows substantially attenuated potency. This pattern is consistent with the study's broader SAR conclusion that substitution at the meta and para positions potentiates anticancer activity, while ortho substitution diminishes it [1]. The data are derived from a single peer-reviewed study and should be interpreted as intrastudy head-to-head comparisons.

Structure-activity relationship Medicinal chemistry Lead optimization

MOLT-4 Selectivity Profile: Differential Activity Across Leukemia Cell Subtypes

Compound 5c showed no growth-inhibitory activity against MOLT-4 human acute lymphoblastic leukemia cells at the highest tested concentration (IC50 > 100 μM), a profile shared by nearly all analogs in the series with the exception of 5f (4-methoxybenzamido, IC50 > 100 μM as well) [1]. While this represents inactivity rather than differentiation from most congeners, it defines a selectivity fingerprint: 5c is active against HL-60 (promyelocytic leukemia) but inactive against MOLT-4 (T-lymphoblastic leukemia), suggesting subtype-dependent sensitivity. The study authors attributed the general MOLT-4 inactivity to rapid hydrolysis of the compounds [1]. This selectivity information is class-level inference and should not be interpreted as a unique differentiating feature of 5c relative to other series members.

MOLT-4 Leukemia selectivity Cytotoxicity profiling

Documented Synthetic Reproducibility and Full Spectroscopic Characterization for Confident Procurement

Compound 5c was synthesized via a reproducible one-step amidation route with a reported yield of 76% (0.25 g scale), and was comprehensively characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, mass spectrometry, and elemental analysis [1]. The elemental analysis confirmed high purity (found: C 49.57%, H 4.17%, N 12.72% vs. calculated: C 49.83%, H 4.48%, N 12.45%). The melting point was determined as 175–177 °C. Commercially, the compound is supplied with a purity specification of ≥95% . While these characterization data do not differentiate 5c from other series members (which were similarly characterized), they provide the necessary documentation for procurement quality assurance and independent synthetic replication. Comparative yield data: 5a (81%), 5b (80%), 5d (72%), 5e (84%), 5f (78%) [1].

Synthetic chemistry Quality control Compound characterization

Recommended Research and Procurement Application Scenarios for Ethyl 2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate


Reference Compound for Meta-Substituted Benzamido-Thiadiazole SAR Libraries

5c serves as the optimal reference point for medicinal chemistry teams constructing focused libraries around the 2-amido-1,3,4-thiadiazole scaffold. Its well-defined meta-methyl substitution pattern and balanced dual HL-60/SKOV-3 activity (IC50 ≈ 26–31 μM) provide a reproducible benchmark against which new analogs can be compared [1]. Procurement of 5c specifically—rather than the ortho or para isomers—ensures the reference compound possesses measurable activity in both cell lines, avoiding the risk of using an inactive or weakly active reference that would compress the assay dynamic range.

Positional SAR Probe in Methyl-Substituted Benzamide Congener Studies

When investigating the impact of substituent position on benzamide-thiadiazole pharmacology, 5c is the definitive meta-methyl probe. Its activity profile (HL-60 IC50 = 30.8 μM; SKOV-3 IC50 = 26.3 μM) contrasts sharply with the ortho isomer 5b (HL-60 >100 μM; SKOV-3 59.8 μM) and the para isomer 5d (HL-60 68.8 μM; SKOV-3 45.4 μM), making the positional effect both statistically robust and biologically meaningful [1]. This scenario is most relevant for academic and industrial laboratories performing SAR-by-catalog or validating computational QSAR models.

Leukemia Subtype Selectivity Screening Panel Component

5c can be incorporated as a selectivity marker in multi-cell-line cytotoxicity panels that include HL-60 (promyelocytic leukemia) and MOLT-4 (T-lymphoblastic leukemia). Its differential activity—active against HL-60 (IC50 30.8 μM) but inactive against MOLT-4 (IC50 >100 μM)—provides a known activity fingerprint useful for calibrating inter-assay variability and for benchmarking novel compounds with suspected leukemia subtype selectivity [1]. Note that this selectivity is not unique to 5c but reflects the broader class profile.

Procurement Quality Control and Synthetic Replication Standard

With its fully reported ¹H and ¹³C NMR spectra, IR spectrum, mass spectrum, elemental analysis, and melting point (175–177 °C), 5c is one of the most rigorously characterized compounds in the Almasirad et al. (2016) series [1]. Laboratories synthesizing this compound in-house can use these published data as a purity and identity benchmark. Commercial purchasers can cross-reference vendor certificates of analysis against the published characterization when the compound is sourced at ≥95% purity , reducing the risk of misidentified or impure material entering biological assays.

Quote Request

Request a Quote for Ethyl 2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.